molecular formula C8H6IN B1585355 5-Iodo-2-methylbenzonitrile CAS No. 52107-68-3

5-Iodo-2-methylbenzonitrile

Cat. No.: B1585355
CAS No.: 52107-68-3
M. Wt: 243.04 g/mol
InChI Key: QPGQEWLZKVSLPK-UHFFFAOYSA-N
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Description

5-Iodo-2-methylbenzonitrile: is an organic compound with the molecular formula C8H6IN It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the fifth position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylbenzonitrile typically involves the iodination of 2-methylbenzonitrile. One common method is the Sandmeyer reaction, where 2-methylbenzonitrile is first diazotized using sodium nitrite and hydrochloric acid, followed by the introduction of iodine using potassium iodide. The reaction conditions generally involve maintaining a low temperature to ensure the stability of the diazonium salt intermediate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Iodo-2-methylbenzonitrile can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution: Products include 2-methylbenzonitrile derivatives with various functional groups replacing the iodine atom.

    Oxidation: Products include 5-iodo-2-methylbenzoic acid or 5-iodo-2-methylbenzaldehyde.

    Reduction: Products include 5-iodo-2-methylbenzylamine.

Scientific Research Applications

Chemistry: 5-Iodo-2-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methylbenzonitrile depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be readily substituted by nucleophiles. The nitrile group also plays a crucial role in its reactivity, allowing for various transformations such as reduction and hydrolysis.

Comparison with Similar Compounds

    2-Iodo-5-methylbenzonitrile: Similar structure but with different positions of the iodine and methyl groups.

    5-Bromo-2-methylbenzonitrile: Bromine atom instead of iodine, leading to different reactivity and properties.

    5-Iodo-2-chlorobenzonitrile: Chlorine atom instead of the methyl group, affecting its chemical behavior.

Uniqueness: 5-Iodo-2-methylbenzonitrile is unique due to the specific positioning of the iodine and methyl groups, which influence its reactivity and potential applications. The presence of the iodine atom makes it particularly useful in substitution reactions, while the methyl group provides additional sites for chemical modifications.

Properties

IUPAC Name

5-iodo-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGQEWLZKVSLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350301
Record name 5-Iodo-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52107-68-3
Record name 5-Iodo-2-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52107-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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